molecular formula C21H28N2O7S2 B257408 Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate

Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate

Cat. No. B257408
M. Wt: 484.6 g/mol
InChI Key: SJHYFVIGABJEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate, also known as EMIQ, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIQ is a derivative of indole-3-carboxylic acid and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and antioxidant effects by modulating the activity of transcription factors such as NF-κB and Nrf2. This compound has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is its low toxicity. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, this compound is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound is relatively expensive compared to other anti-inflammatory and antioxidant compounds.

Future Directions

There are several future directions for Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate research. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different cell types and tissues. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, studies are needed to investigate the potential synergistic effects of this compound with other anti-inflammatory and antioxidant compounds.

Synthesis Methods

Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate can be synthesized using a multi-step process starting from indole-3-carboxylic acid. The first step involves the protection of the carboxylic acid group using a protecting agent such as ethyl chloroformate. The protected compound is then reacted with cyclohexanecarbonyl chloride in the presence of a base to obtain the cyclohexanecarbonyl derivative. The next step involves the introduction of the methylsulfonyl group using methylsulfonyl chloride and a base. The final step involves the deprotection of the carboxylic acid group using a deprotecting agent such as trifluoroacetic acid to obtain this compound.

Scientific Research Applications

Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.

properties

Molecular Formula

C21H28N2O7S2

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate

InChI

InChI=1S/C21H28N2O7S2/c1-5-30-21(25)19-14(2)22(31(3,26)27)18-12-11-16(13-17(18)19)23(32(4,28)29)20(24)15-9-7-6-8-10-15/h11-13,15H,5-10H2,1-4H3

InChI Key

SJHYFVIGABJEHR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C

Origin of Product

United States

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